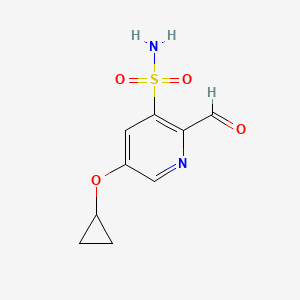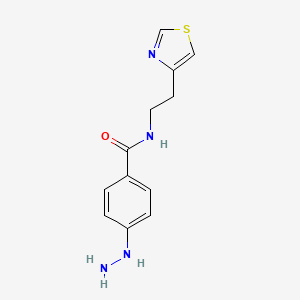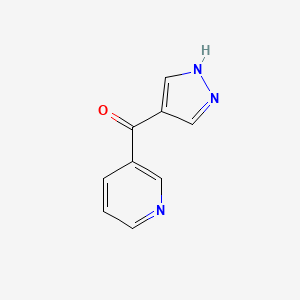
N~1~,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium is a quaternary ammonium compound known for its unique structural properties and applications in various fields. This compound is characterized by its two long octyl chains and four methyl groups attached to the nitrogen atoms, making it a versatile molecule in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium typically involves the reaction of N,N,N’,N’-tetramethyl-1,6-hexanediamine with octyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production and ensure consistent quality .
化学反应分析
Types of Reactions
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives .
科学研究应用
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium involves its interaction with various molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged surfaces, such as cell membranes, leading to disruption of membrane integrity and function. This property is particularly useful in its antimicrobial activity, where it can cause cell lysis and death in microbial cells .
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A structurally similar compound with shorter alkyl chains.
Hexamethylenebis(dimethylamine): Another related compound with different alkyl chain lengths and functional groups.
Uniqueness
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium stands out due to its longer octyl chains, which enhance its amphiphilic properties and make it more effective in applications requiring strong interactions with lipid bilayers or hydrophobic environments. This unique structure also contributes to its higher efficacy as a phase transfer catalyst and antimicrobial agent.
属性
CAS 编号 |
15590-94-0 |
|---|---|
分子式 |
C26H58Br2N2 |
分子量 |
558.6 g/mol |
IUPAC 名称 |
6-[dimethyl(octyl)azaniumyl]hexyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-9-11-13-15-19-23-27(3,4)25-21-17-18-22-26-28(5,6)24-20-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
QCRBRNLZCSIHJK-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)




![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

